![molecular formula C13H20ClNO B2689836 1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride CAS No. 2197061-56-4](/img/structure/B2689836.png)
1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
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Overview
Description
“1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride” consists of a phenyl group (a benzene ring) attached to a tetrahydropyran ring via an ethanamine linker . The hydrochloride indicates the presence of a chloride ion, which is typically involved in forming salts with organic compounds.Chemical Reactions Analysis
While specific chemical reactions involving “1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride” are not available, tetrahydropyran derivatives are known to be involved in a variety of reactions. For instance, 2-tetrahydropyranyl (THP) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Histone Deacetylase (HDAC) Inhibitors
This compound plays a role in the development of HDAC inhibitors. Specifically, it may be used in the synthesis of potential HDAC inhibitors . These inhibitors have therapeutic implications in cancer treatment, neurodegenerative diseases, and epigenetic regulation.
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and rinsing cautiously with water in case of eye contact .
properties
IUPAC Name |
2-(oxan-4-yl)-1-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c14-13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11;/h1-5,11,13H,6-10,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZRSOXAYSZSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride |
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